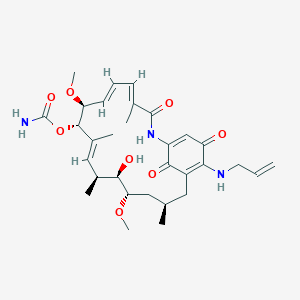

17-Allylamino-17-demethoxygeldanamycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

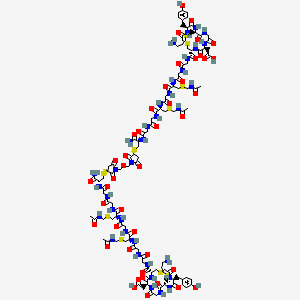

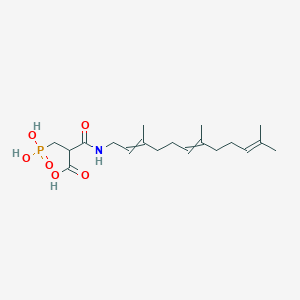

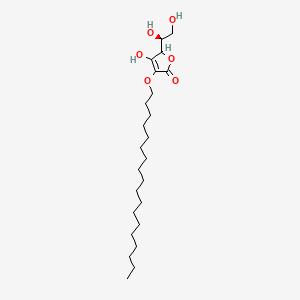

17-Allylamino-17-demethoxygeldanamycin is a benzoquinone ansamycin antibiotic that acts as a potent inhibitor of heat shock protein 90 (Hsp90). This compound is a derivative of geldanamycin and is known for its antitumor properties. It has been extensively studied for its potential in cancer therapy due to its ability to induce apoptosis and inhibit the activity of oncogenic proteins such as N-ras, Ki-ras, c-Akt, and p185 erB2 .

Preparation Methods

The synthesis of 17-Allylamino-17-demethoxygeldanamycin involves several steps. One common method includes the preparation of geldanamycin from cultures of Streptomyces hygroscopicus. The biomass is harvested and extracted with acetone after 7-10 days of growth . The synthetic route typically involves the allylation of 17-demethoxygeldanamycin to produce this compound. Industrial production methods often utilize nanoparticle albumin-bound formulations to improve the solubility and bioavailability of the compound .

Chemical Reactions Analysis

17-Allylamino-17-demethoxygeldanamycin undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can undergo reductive metabolism, generating the corresponding hydroquinone, which serves as a reservoir and can revert to the original compound upon exposure to oxygen.

Substitution: The allylamino group can participate in substitution reactions, which are crucial for its biological activity.

Common Reagents and Conditions: Reagents such as deoxycholic acid and conditions involving extracellular signal-regulated kinase 1/2, AKT, c-Jun NH2-terminal kinase 1/2, and p38 mitogen-activated protein kinase are commonly used.

Major Products: The major products formed from these reactions include various hydroquinone derivatives and other metabolites that retain biological activity.

Scientific Research Applications

17-Allylamino-17-demethoxygeldanamycin has a wide range of scientific research applications:

Cancer Therapy: It has been shown to enhance the lethality of tumor cells by inhibiting Hsp90, leading to the degradation of oncogenic proteins and induction of apoptosis.

Neurodegenerative Diseases: The compound has been studied for its potential to reduce amyloid plaques and neurofibrillary tangles in Alzheimer’s disease and frontotemporal dementia models.

Mechanism of Action

The primary mechanism of action of 17-Allylamino-17-demethoxygeldanamycin involves the inhibition of Hsp90. By binding to Hsp90, the compound disrupts the protein chaperone functions, leading to the degradation of client proteins through the ubiquitin-proteasome pathway . This results in the inhibition of multiple signaling pathways, including those involving Akt, Raf-1, and p185 erB2, ultimately leading to apoptosis and reduced cell proliferation .

Comparison with Similar Compounds

17-Allylamino-17-demethoxygeldanamycin is often compared with other geldanamycin derivatives such as 17-dimethylaminoethylamino-17-demethoxygeldanamycin (17DMAG). Both compounds share similar mechanisms of action and biological activities, but 17DMAG is more water-soluble and has shown greater potency in some cancer models . Other similar compounds include herbimycin A and tanespimycin, which also target Hsp90 but differ in their toxicity profiles and stability .

Properties

Molecular Formula |

C31H43N3O8 |

|---|---|

Molecular Weight |

585.7 g/mol |

IUPAC Name |

[(4E,6E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9+,18-10+,20-15+/t17-,19+,24+,25+,27-,29+/m1/s1 |

InChI Key |

AYUNIORJHRXIBJ-HTLBVUBBSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)\C)OC)OC(=O)N)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B10781191.png)

![2-(Cyclopentylmethyl)-5-methylspiro[3,8-dihydroimidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B10781206.png)

![Methoxymethyl 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10781227.png)

![2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol](/img/structure/B10781239.png)

![5-[[1-[[1-[(1-Carboxy-2-hydroxyethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-2-(3,7,11-trimethyldodeca-2,6,10-trienoylamino)pentanoic acid](/img/structure/B10781251.png)

![(1S,2R,18R,19R,22S,25R,28S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10781261.png)

![3-butyl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid](/img/structure/B10781262.png)

![2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide](/img/structure/B10781266.png)